molecular formula C15H13N5O2 B11001101 N-[2-(1H-indol-6-ylamino)-2-oxoethyl]pyrazine-2-carboxamide

N-[2-(1H-indol-6-ylamino)-2-oxoethyl]pyrazine-2-carboxamide

Cat. No.: B11001101
M. Wt: 295.30 g/mol
InChI Key: NEAGKYADENKVGT-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-6-ylamino)-2-oxoethyl]pyrazine-2-carboxamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-6-ylamino)-2-oxoethyl]pyrazine-2-carboxamide typically involves the coupling of an indole derivative with a pyrazine carboxylic acid. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out in an organic solvent such as dichloromethane (CH2Cl2) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-6-ylamino)-2-oxoethyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

N-[2-(1H-indol-6-ylamino)-2-oxoethyl]pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-6-ylamino)-2-oxoethyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrazine ring may enhance the compound’s binding affinity and specificity. The compound can inhibit enzyme activity by forming hydrogen bonds with the active site, leading to the disruption of normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-6-ylamino)-2-oxoethyl]pyrazine-2-carboxamide is unique due to its specific combination of an indole and pyrazine ring. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H13N5O2

Molecular Weight

295.30 g/mol

IUPAC Name

N-[2-(1H-indol-6-ylamino)-2-oxoethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C15H13N5O2/c21-14(9-19-15(22)13-8-16-5-6-18-13)20-11-2-1-10-3-4-17-12(10)7-11/h1-8,17H,9H2,(H,19,22)(H,20,21)

InChI Key

NEAGKYADENKVGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)NC(=O)CNC(=O)C3=NC=CN=C3

Origin of Product

United States

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